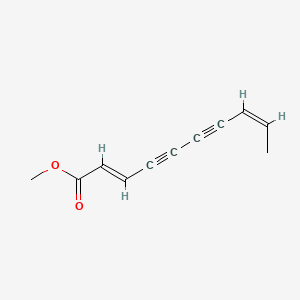

methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23180-59-8 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate |

InChI |

InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9+ |

InChI Key |

GXPDZHWFJLUFGY-PWGWRZEZSA-N |

Isomeric SMILES |

C/C=C\C#CC#C/C=C/C(=O)OC |

Canonical SMILES |

CC=CC#CC#CC=CC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Distribution in Terrestrial Plant Species (e.g., Asteraceae family)

Polyacetylenes are recognized as characteristic secondary metabolites of the Asteraceae family, one of the largest families of flowering plants. nih.govresearchgate.netnih.gov Different tribes within this family are known to produce distinct sets of acetylene (B1199291) compounds, which serve as important chemotaxonomic markers. nih.gov While the presence of a wide array of polyacetylenes in species such as those from the genera Bellis and Solidago is well-documented, specific investigations have confirmed the presence of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate in these plants. researchgate.netresearchgate.netmdpi.commdpi.comijrpr.comuran.uanih.govresearchgate.net

For instance, phytochemical analyses of the common daisy, Bellis perennis, have revealed a rich profile of bioactive compounds, including various polyacetylenes. researchgate.netresearchgate.netmdpi.comijrpr.com Similarly, species of goldenrod, such as Solidago canadensis and Solidago altissima, are known to produce a diverse range of specialized metabolites, including polyacetylenic compounds. nih.govuran.uanih.govresearchgate.net The occurrence of this compound in these species highlights the biosynthetic diversity within the Asteraceae family.

Table 1: Terrestrial Plant Species Containing this compound

| Family | Genus | Species | Common Name |

| Asteraceae | Bellis | perennis | Common Daisy |

| Asteraceae | Solidago | canadensis | Canadian Goldenrod |

| Asteraceae | Solidago | altissima | Tall Goldenrod |

Identification and Survey in Bacterial Strains

Similarly, while bacteria, including marine strains, are known to produce a diverse array of secondary metabolites, some of which are polyacetylenes, there is currently no scientific evidence to suggest the identification of this compound in any bacterial strains. nih.gov The exploration of microbial sources for novel natural products is an ongoing field of research, and it is possible that future studies may reveal its presence in the bacterial kingdom.

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Preliminary Detection

The isolation and preliminary detection of this compound from plant matrices rely on a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of polyacetylenes from complex plant extracts. oup.com Reversed-phase columns are commonly employed, allowing for the separation of compounds based on their polarity. oup.com The use of gradient elution, where the composition of the mobile phase is varied over time, enables the efficient separation of a wide range of compounds within a single analytical run. oup.com

Once isolated, the structural elucidation of this compound is achieved through a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) is another critical tool, providing information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula.

The characteristic ultraviolet (UV) absorption of the polyacetylene chromophore is often used for preliminary detection during the chromatographic separation process. researchgate.net

Table 2: Analytical Techniques for the Study of this compound

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification from plant extracts. oup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of stereochemistry. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Ultraviolet (UV) Spectroscopy | Preliminary detection based on characteristic chromophore absorption. researchgate.net |

Synthetic Strategies and Methodological Advancements

Total Synthesis Approaches to Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate and Related Analogues

The total synthesis of this compound and its analogues hinges on the strategic construction of its conjugated diene and diyne systems with specific stereochemistry. A common approach involves the convergent assembly of smaller, functionalized fragments. The Cadiot-Chodkiewicz coupling reaction is a cornerstone of many synthetic routes, enabling the crucial connection of two different alkyne fragments to form the unsymmetrical 1,3-diyne core. nih.govwikipedia.org

For instance, a general synthetic strategy might involve the preparation of two key building blocks: a terminal alkyne fragment incorporating the (2E)-enoate moiety and a 1-haloalkyne fragment containing the (Z)-alkene. The Cadiot-Chodkiewicz coupling of these two precursors, catalyzed by a copper(I) salt in the presence of an amine base, would then yield the full carbon skeleton of the target molecule. wikipedia.org The stereochemistry of the double bonds is typically established prior to the coupling step, using stereoselective olefination or reduction methods. The synthesis of polyyne natural products like falcarinol (B191228) and falcarindiol (B120969) has been successfully achieved using this fundamental coupling strategy. researchgate.net

Chemoenzymatic Synthetic Routes for Complex Polyynes

Chemoenzymatic synthesis combines the efficiency and scalability of traditional chemical synthesis with the unparalleled selectivity of enzymatic catalysis. This approach is particularly advantageous for the synthesis of complex natural products where multiple stereocenters must be precisely controlled. chemistryviews.org

In a typical chemoenzymatic strategy, chemical methods are used to construct a key precursor or molecular backbone. This intermediate is then subjected to a series of enzymatic transformations to complete the synthesis. chemistryviews.org Enzymes, such as those from polyketide synthase (PKS) pathways, can introduce complex functionalities and stereochemistry with a level of precision that is difficult to achieve through purely chemical means. chemistryviews.org While the application of this methodology specifically to polyynes is an emerging area, the synthesis of the complex polyketide spinosyn A provides a compelling proof of concept. In this synthesis, a macrocyclic precursor was prepared chemically and then subjected to eight different enzymes in a one-pot reaction to install the final intricate details of the molecule. chemistryviews.org This strategy offers a promising alternative for the efficient and stereocontrolled synthesis of complex polyynes, provided a suitable understanding of the relevant biosynthetic pathways is developed.

Synthesis of Structural Analogues and Bioactive Derivatives

The synthesis of structural analogues of natural products like this compound is crucial for studying structure-activity relationships (SAR) and developing new therapeutic agents. The modularity of synthetic routes, especially those employing cross-coupling reactions, allows for the systematic modification of the parent structure. nih.gov

For example, using the Cadiot-Chodkiewicz coupling, chemists can vary both the terminal alkyne and the haloalkyne fragments to generate a library of derivatives. researchgate.net Modifications could include altering the length of the alkyl chains, changing the stereochemistry of the double bonds, or introducing different functional groups at the termini of the molecule. These synthetic analogues are essential for identifying the key structural features responsible for the compound's biological activity and for optimizing its properties. The synthesis of various polyyne natural products and their intermediates often serves as a platform for creating such derivatives. researchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Biosynthetic Gene Clusters (BGCs) for Polyyne Production

The genetic blueprint for polyyne synthesis is located in what is known as a Biosynthetic Gene Cluster (BGC). nih.govresearchgate.net The discovery and analysis of these BGCs in various bacteria, such as Pseudomonas protegens and Trinickia caryophylli (formerly Burkholderia caryophylli), have been fundamental to understanding polyyne formation. nih.govsemanticscholar.orgnih.gov

Genomic and phylogenetic analyses have revealed that polyyne BGCs are widely distributed among bacteria and likely arose from a common evolutionary origin related to alkyne biosynthesis. nih.govbiorxiv.org A conserved seven-gene cassette has been identified as characteristic of polyyne biosynthesis, building upon a more basic three-gene cassette responsible for simple alkyne formation. nih.govresearchgate.net The core genes within these clusters code for the key enzymes required for constructing the polyyne backbone. researchgate.netresearchgate.net For example, the pgn BGC in Pseudomonas protegens directs the synthesis of the polyyne protegencin, and shows similarities to the caryoynencin (cay) and collimonin BGCs. nih.govnih.gov

Table 1: Core Components of a Typical Bacterial Polyyne Biosynthetic Gene Cluster

| Gene/Enzyme Category | Function | Example Gene (from pgn cluster) |

|---|---|---|

| Fatty Acyl-AMP Ligase (FAAL) | Activates the fatty acid starter unit. | pgnD |

| Acyl Carrier Protein (ACP) | Tethers the growing fatty acid chain. | pgnG |

| Fatty Acid Desaturases (FAD) | Introduce double and triple bonds. | pgnE, pgnF |

| Thioesterase (TE) | Releases the final polyyne product from the ACP. | pgnH |

Identification and Characterization of Key Enzymes in Polyyne Biosynthesis

The production of a polyyne fatty acid is a multi-step enzymatic cascade. nih.gov Heterologous expression studies, where the BGC is transferred into a different host organism, have been instrumental in identifying the minimal set of genes sufficient for polyyne biosynthesis. nih.govnih.gov These studies confirm that a fatty acyl-AMP ligase, an acyl carrier protein, three desaturases, and a thioesterase are the essential components. nih.gov

The biosynthetic pathway is initiated by a Fatty Acyl-AMP Ligase (FAAL). nih.govresearchgate.net FAALs belong to a family of adenylate-forming enzymes that activate fatty acids by condensing them with adenosine (B11128) triphosphate (ATP), forming a highly reactive acyl-adenylate (acyl-AMP) intermediate. nih.govresearchgate.net This activation step prepares the fatty acid to be loaded onto its cognate Acyl Carrier Protein (ACP). nih.govrsc.org FAALs are distinct from the more common Fatty Acyl-CoA Ligases (FACLs) in that they specifically transfer the fatty acid to an ACP rather than to Coenzyme A. nih.govnih.govebi.ac.uk This specificity ensures that the fatty acid is channeled into the secondary metabolic pathway for polyyne synthesis. nih.gov

The most remarkable feature of polyyne biosynthesis is the formation of conjugated triple bonds from a saturated fatty acid precursor. This is accomplished by a specialized triad (B1167595) of Fatty Acid Desaturases (FADs). nih.gov These enzymes work synergistically to introduce the four triple bonds characteristic of many bacterial polyynes. nih.govnih.gov Mutational analyses have shown that all three desaturases must be fully functional for polyyne formation to occur; inactivating even one of them completely abolishes production. nih.gov This suggests the enzymes may form an intricate multi-enzyme complex to carry out the successive desaturation and isomerization reactions that convert single bonds to double bonds and ultimately to triple bonds. nih.govnih.gov

Throughout the desaturation process, the growing acyl chain is covalently attached to a small, acidic protein known as the Acyl Carrier Protein (ACP) via a phosphopantetheine arm. wikipedia.orgnih.govfrontiersin.org This covalent tethering, or thiotemplation, keeps the reactive intermediate anchored and shuttles it between the different desaturase enzymes. nih.govnih.gov The ACPs involved in bacterial polyyne synthesis appear to belong to a distinct phylogenetic clade, suggesting they have evolved specifically for this purpose. nih.gov The interaction between the ACP and the other enzymes, like the FAAL and the desaturases, is crucial for the fidelity and efficiency of the entire biosynthetic pathway. nih.govresearchgate.net

Once the polyyne chain is fully elaborated, a thioesterase (TE) enzyme is required to cleave the bond connecting the finished product to the ACP, releasing the free polyyne fatty acid. nih.govresearchgate.net This release step is essential for completing the biosynthesis. nih.gov

The desaturation reactions are oxidative processes that require an electron donor. Evidence points to the involvement of accessory redox proteins, such as rubredoxins, which are encoded within the BGCs. nih.govnih.gov These proteins are thought to shuttle electrons to the desaturase triad, facilitating the catalytic cycle of double and triple bond formation. nih.gov

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway, thereby delineating the biosynthetic origins of a natural product. nih.govmdpi.com In the context of polyyne biosynthesis, cells would be fed with precursors (like fatty acids or acetate) enriched with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov

By analyzing the resulting polyyne product using mass spectrometry or NMR spectroscopy, researchers can determine which atoms from the labeled precursor were incorporated into the final molecule. nih.govresearchgate.net This allows for the unambiguous identification of the primary metabolic building blocks of the polyyne backbone. For instance, feeding a bacterial culture U-¹³C-labeled fatty acids would be expected to yield a fully labeled polyyne, confirming the fatty acid origin. This approach is crucial for connecting a specific molecule to its predicted BGC and for confirming the steps of the proposed biosynthetic pathway. nih.gov

Evolutionary Relationships and Horizontal Gene Transfer in Polyyne Biosynthesis

The biosynthesis of polyacetylenes, a class of secondary metabolites that includes methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate, is a fascinating subject for evolutionary study. The genetic machinery responsible for producing these structurally diverse compounds is often organized into biosynthetic gene clusters (BGCs). These clusters are notable for their rapid evolution, a phenomenon that contributes significantly to the vast chemical diversity of natural products. universiteitleiden.nl Key evolutionary mechanisms driving this diversity include gene duplication, subfunctionalization, and, most notably, horizontal gene transfer (HGT). nih.govnih.govresearchgate.net

Horizontal gene transfer, the movement of genetic material between different species, is a major force in the evolution of secondary metabolism in both bacteria and fungi. universiteitleiden.nlwikipedia.orgmaynoothuniversity.ie It allows for the rapid acquisition of novel metabolic capabilities, including the ability to produce complex molecules like polyynes. researchgate.net Evidence strongly suggests that BGCs for secondary metabolites are among the most rapidly evolving and frequently exchanged genetic elements. universiteitleiden.nl

In the context of polyyne biosynthesis, phylogenetic studies have revealed compelling evidence for HGT events. For instance, the distribution of alkyne and polyyne biosynthetic gene cassettes across diverse bacterial lineages points to multiple instances of horizontal transfer. nih.govnih.gov Research into the evolutionary connection between alkyne and polyyne biosynthesis has identified a conserved seven-gene cassette for polyyne production that appears to have evolved from a more basic three-gene cassette for alkyne biosynthesis. nih.govnih.gov The subsequent spread of this polyyne cassette into various bacterial groups, including Proteobacteria and Actinobacteria, is attributed to HGT. nih.gov The basal positioning of Proteobacteria in the polyyne phylogeny suggests this group may be the origin of this biosynthetic capability. nih.gov

Interkingdom HGT has also played a crucial role. Comparative phylogenetic analyses support an ancient HGT event of a polyketide synthase (PKS) gene, a type of enzyme often involved in polyacetylene precursor synthesis, from an actinobacterial source into ascomycete fungi. nih.govnih.gov This acquired gene is believed to have enhanced the biosynthetic capabilities of the recipient fungi, facilitating the evolution of novel compounds. nih.govnih.govresearchgate.net The presence of highly similar PKS genes in such distantly related organisms as bacteria and fungi is a strong indicator of interkingdom HGT. nih.govresearchgate.net

The sporadic distribution of specific BGCs among closely related species further supports the role of HGT. core.ac.uk For example, the ACE1 gene cluster, involved in secondary metabolism in the fungus Magnaporthe grisea, is found in only a few other fungal species. Its presence in Aspergillus clavatus is best explained by an HGT event from an ancestor of M. grisea, rather than a more complex scenario of multiple gene loss events. core.ac.uknih.gov Similarly, the transfer of the bikaverin (B1667059) gene cluster from a Fusarium species to the lineage of Botrytis cinerea has been suggested based on the high degree of similarity between the cluster's proteins in these otherwise distantly related fungi. oup.com

These findings collectively illustrate that the biosynthetic pathways for polyynes are not static but are dynamic systems shaped by powerful evolutionary forces. HGT, in particular, acts as a key mechanism for distributing the genetic blueprints for these compounds across wide evolutionary distances, contributing to the chemical novelty and ecological adaptation of microorganisms and plants. universiteitleiden.nlwikipedia.org

Table of Key Genes and Clusters in Polyacetylene-Related Biosynthesis Subject to Evolutionary Analysis

| Gene/Cluster | Function | Implicated Evolutionary Mechanism | Organism Groups Involved |

| Alkyne Biosynthetic Cassette | Core genes for alkyne formation | Horizontal Gene Transfer | Bacteria |

| Polyyne Biosynthetic Cassette | Core genes for polyyne formation (builds on alkyne cassette) | Monophyletic origin, subsequent Horizontal Gene Transfer | Bacteria (e.g., Proteobacteria, Actinobacteria) |

| 6-MSA-type Polyketide Synthase (PKS) | Synthesis of polyketide precursors | Ancient Horizontal Gene Transfer (Interkingdom) | Bacteria (Actinobacteria) to Fungi (Ascomycota) |

| ACE1 Gene Cluster | Secondary metabolism (PKS-NRPS) | Horizontal Gene Transfer | Fungi (Magnaporthe ancestor to Aspergillus ancestor) |

| Bikaverin Gene Cluster | Secondary metabolism (Pigment production) | Horizontal Gene Transfer | Fungi (Fusarium to Botrytis) |

| Fatty Acid Desaturase 2 (FAD2) Family | Introduction of double and triple bonds | Gene family expansion and divergent evolution | Plants (e.g., Apiaceae) |

Structural Elucidation and Conformational Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Advanced NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate, a suite of NMR experiments would be essential to confirm its constitution and stereochemistry.

¹H NMR Spectroscopy: This technique would provide information about the chemical environment of the hydrogen atoms. Key data points would include chemical shifts (δ), coupling constants (J), and integration values. For instance, the protons on the double bonds would exhibit characteristic chemical shifts, and the coupling constants between them would be crucial in confirming the (2E) and (8Z) stereochemistry. A larger J-value (typically >10 Hz) is expected for the trans-protons of the E-alkene, while a smaller J-value (typically <12 Hz) would be consistent with the cis-protons of the Z-alkene.

¹³C NMR Spectroscopy: This experiment would identify all unique carbon atoms in the molecule, including the methyl ester carbon, the sp-hybridized carbons of the alkynes, the sp²-hybridized carbons of the alkenes, and the terminal methyl group carbon.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): Would establish the connectivity between adjacent protons, tracing the spin systems throughout the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): Would correlate each proton to its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the entire molecular framework, including the connection of the methyl ester group.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments are pivotal for confirming stereochemistry by identifying protons that are close in space. For the (8Z)-alkene, an NOE correlation would be expected between the protons on carbons 8 and 9. Conversely, for the (2E)-alkene, no significant NOE would be anticipated between the protons on carbons 2 and 3. acs.orgarxiv.org

A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be sought.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.5 - 7.0 | d | ~15 |

| H-3 | 5.8 - 6.2 | dt | ~15, ~7 |

| H-8 | 5.5 - 6.0 | dq | ~11, ~7 |

| H-9 | 5.0 - 5.5 | tq | ~11, ~1.5 |

| H-10 | 1.8 - 2.2 | d | ~7 |

| OCH₃ | 3.7 - 3.8 | s | - |

Note: This table is illustrative and not based on experimental data for the specified compound.

High-Resolution Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound. For this compound (C₁₁H₁₀O₂), HRMS would provide an exact mass measurement, which should be consistent with the calculated theoretical mass.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be used. The resulting mass spectrum would display the molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for a polyyne ester might include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage at various points along the polyunsaturated chain.

These fragmentation patterns help to confirm the presence of the methyl ester and the polyyne chain. libretexts.orgchemguide.co.uk

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O stretch (ester): A strong absorption band around 1715-1735 cm⁻¹.

C≡C stretch (alkyne): Weak to medium bands in the region of 2100-2260 cm⁻¹. Conjugated diynes often show two distinct bands.

C=C stretch (alkene): Medium intensity bands around 1600-1680 cm⁻¹.

=C-H bend (alkene): Bands in the 650-1000 cm⁻¹ region can sometimes provide information about the alkene stereochemistry. For the (E)-alkene, a characteristic band is often observed around 960-980 cm⁻¹.

C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and would be highly complementary to IR spectroscopy for this compound. Key expected signals would include:

C≡C stretch: Very strong signals for the conjugated di-alkyne system, often stronger than in the IR spectrum.

C=C stretch: Strong signals for the conjugated diene system.

The combination of IR and Raman spectroscopy would provide a comprehensive fingerprint of the functional groups present in the molecule. arxiv.orgrsc.org

X-ray Crystallography for Solid-State Structural Analysis and Bond Length/Angle Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine:

The precise three-dimensional arrangement of all atoms in the crystal lattice.

The connectivity of the atoms, confirming the molecular structure.

The stereochemistry of the double bonds, providing definitive proof of the (2E) and (8Z) configurations.

Accurate measurements of bond lengths and bond angles. For example, the C≡C triple bonds would be expected to have lengths of approximately 1.20 Å, C=C double bonds around 1.34 Å, and the intervening C-C single bonds would show some degree of shortening due to conjugation. The bond angles around the sp-hybridized carbons of the alkyne would be close to 180°. acs.orgwikipedia.org

The solid-state packing of the molecules in the crystal could also be analyzed, revealing any intermolecular interactions. acs.org

Mechanistic Investigations of Biological Activities

Molecular Targets and Signaling Pathways in Antimicrobial and Antifungal Actions

There is a notable absence of specific research detailing the molecular targets and signaling pathways involved in the potential antimicrobial and antifungal actions of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate. While polyacetylenes, the class of compounds to which it belongs, are known for their antimicrobial properties, the specific mechanisms for this particular ester have not been elucidated. Future research would need to investigate its potential to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.

Anti-inflammatory Mechanisms and Cellular Responses

Currently, there are no dedicated studies on the anti-inflammatory mechanisms of this compound. Research on structurally related compounds, such as 2,8-decadiene-1,10-diol, has shown inhibition of pro-inflammatory markers like nitric oxide and prostaglandin E2 through the inactivation of mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Mechanistic Insights into Anticancer and Immunomodulatory Effects (e.g., Apoptosis Induction, Cell Cycle Modulation)

Mechanistic insights into the anticancer and immunomodulatory effects of this compound are not available in the current scientific literature. Investigations into its potential to induce apoptosis, modulate the cell cycle, or influence immune cell function have not been reported.

Neurobiological Activities and Associated Molecular Pathways

The neurobiological activities and associated molecular pathways of this compound remain an unexplored area of research. There are no studies investigating its effects on neurotransmitter systems, neuronal signaling, or its potential therapeutic applications in neurological disorders.

Enzyme Inhibition Studies (e.g., Acetyl-CoA Acetyltransferase, HDAC)

Specific studies on the inhibitory effects of this compound on enzymes such as acetyl-CoA acetyltransferase or histone deacetylases (HDACs) have not been conducted. While predictive models for compound-target interactions exist, experimental evidence for enzyme inhibition by this specific compound is lacking.

Modulation of Gene Expression and Protein Regulation

There is no published research on how this compound may modulate gene expression or regulate protein synthesis. Transcriptomic and proteomic studies would be necessary to understand its influence on cellular processes at the genetic and protein levels.

Structure Activity Relationship Sar Studies

Influence of Dienic and Diynic Moiety Configuration on Biological Potency

The geometric configuration of the double and triple bonds within the polyacetylene backbone is a critical determinant of biological activity. While comprehensive comparative studies on all possible isomers of methyl deca-2,8-dien-4,6-diynoate are limited, research on related polyacetylenes highlights the importance of specific stereochemistries.

Further research is necessary to systematically evaluate the biological potency of all geometric isomers of methyl deca-2,8-dien-4,6-diynoate to fully elucidate the influence of the dienic and diynic moiety configuration.

Impact of Terminal Ester Groups and Aliphatic Chain Length on Activity

The nature of the terminal ester group and the length of the aliphatic chain are key factors in modulating the biological activity of polyacetylene derivatives. These modifications primarily influence the lipophilicity and steric properties of the molecule, which in turn affect its absorption, distribution, and interaction with target sites.

Studies on the nematicidal activity of various natural ester compounds have provided insights into the role of the ester moiety. For instance, isobutyl 2-methylbutanoate and 3-methylbutyl 2-methylbutanoate demonstrated strong nematicidal activity, suggesting that branched-chain esters can be effective. nih.gov While these are not polyacetylenes, the findings indicate that modifying the ester group of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate to other alkyl esters could significantly alter its biological profile. Replacing the methyl group with larger or more complex alkyl groups would increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.

Table 1: Nematicidal Activity of Selected Natural Ester Compounds

| Compound | LC50 (mg/mL) against Bursaphelenchus xylophilus |

| 3-methylbutyl tiglate | 0.0218 |

| isobutyl 2-methylbutanoate | 0.0284 |

| 3-methylbutyl 2-methylbutanoate | 0.0326 |

| 3-methyl-2-butenyl 2-methylbutanoate | 0.0402 |

| pentyl 2-methylbutanoate | 0.0480 |

Data sourced from a study on the nematicidal activity of natural ester compounds and their analogues. nih.gov

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to significant differences in potency between enantiomers.

For many bioactive compounds, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which possess chiral binding sites.

In the context of analogues of this compound, the introduction of a chiral center, for example, by adding a hydroxyl group to the aliphatic chain, would result in a pair of enantiomers. It is highly probable that these enantiomers would exhibit different biological activities. A detailed stereochemical study would involve the synthesis of enantiomerically pure analogues and their individual evaluation in biological assays. This would provide valuable information on the optimal spatial arrangement for interaction with the target and could lead to the development of more potent and selective compounds.

Rational Design and Synthesis of Bioactive Analogues for SAR Exploration

The rational design and synthesis of bioactive analogues are fundamental to exploring the structure-activity relationships of this compound. This process involves the systematic modification of the lead compound's structure to investigate the impact of these changes on its biological activity.

Key strategies in the rational design of analogues include:

Isosteric Replacement: Replacing specific atoms or groups with others that have similar size, shape, and electronic properties to probe the importance of those features.

Homologation: Systematically increasing or decreasing the length of the aliphatic chain to determine the optimal size for activity.

Functional Group Modification: Altering the terminal ester group to various other esters, amides, or other functional groups to modulate properties like solubility, stability, and binding interactions.

Conformational Restriction: Introducing cyclic structures or other rigid elements to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation.

The synthesis of these rationally designed analogues often involves multi-step organic synthesis protocols. Once synthesized, these compounds are subjected to a battery of biological assays to determine their activity and selectivity. The data generated from these studies are then used to build a comprehensive SAR model, which can guide the design of future generations of more effective and targeted therapeutic agents.

Metabolism and Biotransformation

In Vitro and In Vivo Metabolic Fate of Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate and Related Polyynes

General metabolic pathways for compounds containing carbon-carbon triple bonds (alkynes) can involve oxidation and conjugation reactions. nih.gov For instance, the metabolism of the simpler alkyne, propargyl alcohol, has been shown to involve glutathione (B108866) conjugation. nih.gov Given the high degree of unsaturation in this compound, it is plausible that it undergoes extensive metabolism.

Future in vitro studies using liver microsomes or hepatocytes, and in vivo studies in animal models, would be necessary to elucidate the specific metabolic fate of this compound and to identify and quantify its metabolites in various biological matrices. nih.gov

Identification of Enzymatic Degradation Pathways

The enzymatic degradation of this compound would likely be initiated by esterases, which hydrolyze the methyl ester to the corresponding carboxylic acid and methanol. This initial step increases the polarity of the molecule, facilitating further metabolism and excretion.

The highly unsaturated deca-2,8-dien-4,6-diynoate backbone is a probable target for oxidative enzymes, primarily the cytochrome P450 (CYP) monooxygenases. wikipedia.org Potential oxidative pathways could include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions along the carbon chain. wikipedia.org

Epoxidation: The formation of an epoxide ring across one of the double bonds. britannica.commasterorganicchemistry.com Epoxides are reactive intermediates that can be further metabolized by epoxide hydrolases to form diols. britannica.com

Following oxidation, the resulting metabolites may undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates elimination from the body. nih.gov Potential conjugation pathways for metabolites of this compound include:

Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.

Sulfation: The addition of a sulfonate group.

Glutathione Conjugation: The reaction with glutathione (GSH), a key detoxification pathway for electrophilic compounds. nih.govxcode.life The triple bonds in the polyyne chain could potentially be susceptible to nucleophilic attack by glutathione, especially after initial oxidation. nih.govnih.gov

The table below outlines the hypothetical enzymatic pathways involved in the metabolism of this compound.

| Metabolic Phase | Enzyme Class | Potential Reaction | Substrate | Potential Product |

| Phase I | Esterases | Hydrolysis | This compound | (2E,8Z)-deca-2,8-dien-4,6-diynoic acid |

| Phase I | Cytochrome P450 | Hydroxylation | (2E,8Z)-deca-2,8-dien-4,6-diynoic acid | Hydroxylated metabolites |

| Phase I | Cytochrome P450 | Epoxidation | (2E,8Z)-deca-2,8-dien-4,6-diynoic acid | Epoxide metabolites |

| Phase I | Epoxide Hydrolase | Hydrolysis | Epoxide metabolites | Diol metabolites |

| Phase II | UGTs | Glucuronidation | Hydroxylated metabolites | Glucuronide conjugates |

| Phase II | SULTs | Sulfation | Hydroxylated metabolites | Sulfate conjugates |

| Phase II | GSTs | Glutathione Conjugation | Parent compound or oxidized metabolites | Glutathione conjugates |

UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases; GSTs: Glutathione S-transferases

Characterization of Biotransformation Products and Their Activities

There is a lack of published research identifying and characterizing the biotransformation products of this compound. The biological activities of any potential metabolites are therefore unknown.

Generally, the metabolism of xenobiotics is a detoxification process, rendering the compounds more water-soluble for excretion. nih.gov However, in some cases, metabolic activation can lead to the formation of reactive metabolites with enhanced biological activity or toxicity. nih.gov

The potential biotransformation products of this compound would likely possess different physicochemical properties and biological activities compared to the parent compound. For example, the carboxylic acid formed from ester hydrolysis would be more polar. Further oxidation and conjugation would continue to increase the hydrophilicity of the metabolites. wikipedia.org

To understand the full biological implications of exposure to this compound, future research should focus on:

Identification of Metabolites: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of metabolites formed in in vitro and in vivo systems.

Biological Activity Screening: Testing the identified metabolites for various biological activities to determine if they are active, inactive, or have different activity profiles compared to the parent compound.

The table below summarizes the hypothetical biotransformation products and their potential (though unverified) characteristics.

| Parent Compound | Potential Biotransformation Product | Postulated Chemical Change | Potential Impact on Activity |

| This compound | (2E,8Z)-deca-2,8-dien-4,6-diynoic acid | Ester hydrolysis | Altered polarity and bioavailability |

| (2E,8Z)-deca-2,8-dien-4,6-diynoic acid | Hydroxylated metabolites | Addition of -OH group(s) | Increased polarity, potential for altered biological activity |

| (2E,8Z)-deca-2,8-dien-4,6-diynoic acid | Epoxide metabolites | Formation of an epoxide ring | Increased reactivity, potential for detoxification or bioactivation |

| Epoxide metabolites | Diol metabolites | Hydrolysis of epoxide | Decreased reactivity compared to epoxide |

| Hydroxylated metabolites | Glucuronide or Sulfate conjugates | Addition of glucuronic acid or sulfate | Markedly increased water solubility, facilitated excretion |

| Parent compound or oxidized metabolites | Glutathione conjugates | Addition of glutathione | Increased water solubility, detoxification |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate. These calculations can predict the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its stability and reactivity.

Molecular Geometry and Stability: DFT calculations can be employed to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For conjugated systems like this, calculations can reveal the extent of electron delocalization along the carbon backbone, which contributes significantly to its stability. A comparison of the energies of different isomers, such as the (2E,8E), (2Z,8E), and (2Z,8Z) forms, can provide a quantitative measure of their relative stabilities.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. For this compound, the conjugated system of double and triple bonds is expected to result in a relatively small HOMO-LUMO gap.

Reactivity Descriptors: Quantum chemical calculations can also provide various reactivity descriptors, such as electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. These maps can predict sites susceptible to nucleophilic or electrophilic attack. Other calculated parameters, like ionization potential and electron affinity, offer further insights into the molecule's reactivity.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable information about its conformational flexibility and its potential interactions with other molecules.

Conformational Analysis: While the (2E,8Z) configuration describes the geometry around the double bonds, the molecule possesses additional conformational freedom due to rotation around single bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule behaves in different environments, such as in solution or in the presence of a biological target.

Ligand-Target Interactions: If this compound is being investigated for its potential biological activity, MD simulations can be used to model its interaction with a target protein or enzyme. By placing the molecule in the active site of a protein, simulations can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is crucial for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

| Parameter | Description | Simulated Value |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation was run. | 300 K |

| Pressure | The pressure at which the simulation was run. | 1 atm |

| RMSD | Root Mean Square Deviation of the backbone atoms from the initial structure. | 1.5 Å |

Predictive Modeling of Spectroscopic Properties (e.g., NMR, UV-Vis, Raman)

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. These predictions are valuable for assigning the signals in an experimental spectrum and for confirming the proposed structure of the molecule.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be modeled using time-dependent DFT (TD-DFT) calculations. For a conjugated molecule like this compound, these calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity. This information is useful for understanding the electronic structure and the nature of the electronic transitions.

Raman Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of the Raman-active modes of this compound. The characteristic stretching frequencies of the C≡C and C=C bonds in the conjugated system are particularly informative and can be accurately predicted. Comparing the calculated Raman spectrum with the experimental one can provide detailed structural information.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift Range (C=C and C≡C) | 100-150 ppm |

| ¹H NMR | Chemical Shift Range (Olefinic Protons) | 5.5-7.5 ppm |

| UV-Vis | λ_max | 280 nm |

| Raman | C≡C Stretching Frequency | 2200 cm⁻¹ |

Applications in Carbyne Modeling and Advanced Carbon Allotropes Research

The linear, sp-hybridized carbon chain of the deca-2,8-dien-4,6-diynoate backbone makes this molecule and related polyynes interesting models for studying the properties of carbyne, a hypothetical one-dimensional allotrope of carbon.

Modeling Carbyne: Carbyne is predicted to have extraordinary mechanical and electronic properties, but its synthesis and characterization are challenging due to its instability. End-capped polyynes, such as this compound, serve as finite-sized models of carbyne. By studying the trends in the structural, electronic, and vibrational properties of a series of such molecules with increasing chain length, it is possible to extrapolate to the properties of the infinite carbyne chain. acs.orgresearchgate.netnih.gov

Advanced Carbon Allotropes: The study of polyynes is also relevant to the broader field of advanced carbon allotropes research. The unique electronic and optical properties of these conjugated systems are of interest for applications in molecular electronics and nonlinear optics. acs.org Theoretical studies of molecules like this compound contribute to a fundamental understanding of the structure-property relationships in these materials, which can guide the design and synthesis of new carbon-rich materials with tailored functionalities. acs.orgresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification of deca-dien-diynoic acid precursors with methanol under controlled conditions. Purification often employs techniques like column chromatography or distillation, with monitoring via TLC or HPLC to ensure yield and purity. Multi-step protocols may require protection/deprotection of alkynes to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming double-bond geometry (2E,8Z) via coupling constants and NOE effects. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₀O₂, 174.196 g/mol), while IR spectroscopy identifies ester carbonyl (~1740 cm⁻¹) and alkyne (C≡C) stretches (~2200 cm⁻¹) .

Q. How can researchers design preliminary stability tests for this compound under varying storage conditions?

- Methodological Answer : Use factorial design experiments to test stability across pH (3–9), temperature (4°C–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy or GC-MS, with accelerated aging studies to predict shelf life. Control variables include inert atmosphere storage to prevent oxidation .

Advanced Research Questions

Q. What computational tools are effective for modeling the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) predict transition states and regioselectivity in Diels-Alder reactions. Parameters like frontier molecular orbitals (HOMO/LUMO) and charge distribution guide solvent selection (e.g., toluene vs. THF) for optimal reaction kinetics .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during structural validation?

- Methodological Answer : Apply 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For persistent ambiguities, isotopic labeling (e.g., ¹³C) or variable-temperature NMR can clarify dynamic effects .

Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Use flow chemistry to control exothermic reactions and minimize side products. Optimize catalyst systems (e.g., Pd/Cu for alkyne coupling) with real-time process analytics (PAT) like inline FTIR. Pilot-scale reactors should maintain strict temperature gradients and inert conditions to preserve (2E,8Z) configuration .

Q. How do solvent polarity and proticity influence the compound’s bioactivity in pharmacological assays?

- Methodological Answer : Conduct solvatochromic studies using Kamlet-Taft parameters to correlate solvent effects with logP (1.30). In vitro assays (e.g., enzyme inhibition) in DMSO/PBS mixtures quantify solubility-activity relationships. Molecular dynamics simulations model ligand-receptor interactions to explain solvent-driven efficacy variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.